molecular formula C19H17FN4O2 B2731088 (E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285532-55-9

(E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide

Katalognummer: B2731088
CAS-Nummer: 1285532-55-9
Molekulargewicht: 352.369
InChI-Schlüssel: IRIZLWOOPMDWCT-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted at the 3-position with a 3-ethoxyphenyl group and at the 5-position with a carbohydrazide moiety linked to a 4-fluorobenzylidene group. This compound belongs to a class of molecules widely studied for their pharmacological and material science applications, including anticancer, chemosensing, and enzyme-inhibitory properties . Its structure (molecular formula: C₁₉H₁₇FN₄O₂) features an ethoxy group contributing to lipophilicity and a fluorine atom enhancing electronic interactions, which are critical for binding to biological targets .

Eigenschaften

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-2-26-16-5-3-4-14(10-16)17-11-18(23-22-17)19(25)24-21-12-13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIZLWOOPMDWCT-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hydrazones, which are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The structure of (E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide can be represented as follows:

C18H18FN3O2\text{C}_{18}\text{H}_{18}\text{F}\text{N}_3\text{O}_2

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-ethoxyphenyl hydrazine and 4-fluorobenzaldehyde, followed by cyclization to form the pyrazole ring. The yield and purity of the synthesized compound are critical for evaluating its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide against various cancer cell lines. For instance, it has shown significant cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 Value (µM)Reference
MCF-712.5
HeLa15.0

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess its antibacterial activity, revealing effective inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22

Anti-inflammatory Activity

In vitro studies have indicated that (E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes associated with cancer progression and inflammation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : It exhibits free radical scavenging properties, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have been documented regarding the efficacy of (E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide:

  • Study on MCF-7 Cells : A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential use in treating bacterial infections resistant to conventional therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit diverse biological activities depending on substituent variations. Below is a structured comparison of the target compound with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (R₁, R₂) Key Activities/Findings IC₅₀/Ki/Other Values Reference ID
(E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide R₁: 3-ethoxyphenyl; R₂: 4-F-benzyl Anticancer (inferred from structural analogs) N/A
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) R₁: phenyl; R₂: 2,4-diCl-benzyl Anticancer, structural stability via X-ray/DFT studies N/A
SKi-178 (Sphingosine kinase inhibitor) R₁: 4-methoxyphenyl; R₂: 3,4-diOMe Competitive inhibition of SK1 enzyme; enhanced selectivity and reduced cytotoxicity Ki = 1.3 μM
(E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide R₁: 4-Cl-phenyl; R₂: tert-butyl Apoptosis induction in A549 lung cancer cells IC₅₀ = 0.28 μM
3-(4-ethoxyphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide R₁: 4-ethoxyphenyl; R₂: 4-Me-benzyl Structural analog with potential chemosensing applications N/A

Key Observations

Substituent Effects on Activity :

  • The 4-fluorobenzylidene group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to the 2,4-dichlorobenzylidene in E-DPPC, which increases steric bulk and electronic withdrawal .
  • Ethoxy groups (e.g., 3-ethoxyphenyl in the target compound vs. 4-ethoxyphenyl in ) influence solubility and membrane permeability .

Pharmacological Profiles :

  • SKi-178 demonstrates the importance of methoxy groups in improving selectivity for sphingosine kinase 1 (SK1), suggesting that similar modifications in the target compound could optimize enzyme inhibition .
  • Compounds like E-DPPC and Zheng et al.'s derivatives (IC₅₀ = 0.28 μM) highlight the role of halogenated aryl groups in enhancing cytotoxicity .

Computational and Structural Insights :

  • E-DPPC was analyzed via DFT and X-ray crystallography, revealing planar geometries that stabilize intermolecular interactions—a feature likely shared by the target compound given its conjugated hydrazone linkage .
  • SHELX software () is commonly used for refining crystal structures of such derivatives, underscoring the reproducibility of their synthetic protocols .

Chemosensing Potential: Pyrazole-carbohydrazides with phenolic or pyridyl groups (e.g., H₂DPC in ) exhibit fluorescence properties for metal ion detection, suggesting that the target compound’s 4-fluorobenzylidene group could be tailored for similar applications .

Table 2: Physicochemical Properties

Compound Molecular Formula LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
(E)-3-(3-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide C₁₉H₁₇FN₄O₂ 3.8 2 5
E-DPPC C₁₇H₁₂Cl₂N₄O 4.2 2 4
SKi-178 C₂₀H₂₂N₄O₄ 2.5 1 6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.